3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide

thieno[2,3-b]pyridine chemistry heterocyclic synthesis carbothioamide cyclization

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide is a heterocyclic building block featuring a thieno[2,3-b]pyridine core with a reactive carbothioamide group at the 2-position and amino/methyl substituents. This compound belongs to the broader class of 3-amino-thieno[2,3-b]pyridines, which have been extensively explored as privileged scaffolds in medicinal chemistry.

Molecular Formula C10H11N3S2
Molecular Weight 237.3 g/mol
Cat. No. B12222348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide
Molecular FormulaC10H11N3S2
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=S)N)N)C
InChIInChI=1S/C10H11N3S2/c1-4-3-5(2)13-10-6(4)7(11)8(15-10)9(12)14/h3H,11H2,1-2H3,(H2,12,14)
InChIKeyXQQLJOBYYVUTHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide: A Strategic Heterocyclic Intermediate for Bioactive Molecule Procurement


3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide is a heterocyclic building block featuring a thieno[2,3-b]pyridine core with a reactive carbothioamide group at the 2-position and amino/methyl substituents. This compound belongs to the broader class of 3-amino-thieno[2,3-b]pyridines, which have been extensively explored as privileged scaffolds in medicinal chemistry [1]. Unlike the more commonly procured carboxamide analogs, the carbothioamide moiety imparts distinct reactivity, serving as a versatile precursor for constructing sulfur-containing fused heterocycles such as thiazoles and pyrimidines [2]. The compound has been specifically reported as a key intermediate in the synthesis of novel antitumor agents, antimicrobial thiazole clubbed derivatives, and structurally distinct tricyclic M4 positive allosteric modulator (PAM) chemotypes [3].

Procurement Risk Alert: Why 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide Cannot Be Replaced by the Carboxamide Analog


Procurement specialists face a critical risk when treating 3-amino-thieno[2,3-b]pyridine derivatives as interchangeable commodities. The carbothioamide functional group (–CSNH₂) at the 2-position is chemically and biologically distinct from the carboxamide (–CONH₂) found in widely available analogs such as 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 67795-42-0) . This functional group swap fundamentally alters the compound's synthetic utility: the thiocarbonyl sulfur in the carbothioamide serves as a nucleophilic center enabling cyclization reactions with α-halocarbonyl compounds to generate thiazole rings—a transformation that the carboxamide analog cannot undergo efficiently [1]. Furthermore, structure-activity relationship (SAR) studies demonstrate that even minor modifications to the thieno[2,3-b]pyridine core can dramatically shift biological target engagement, making generic substitution a direct threat to experimental reproducibility [2].

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide: Quantitative Differentiation Evidence for Scientific Procurement


Carbothioamide vs. Carboxamide: Divergent Cyclization Reactivity Enables Thiazole-Fused Heterocycles

The carbothioamide group in 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide enables a direct, one-pot cyclization with α-halocarbonyl compounds (chloroacetone, phenacyl chloride, chloroacetic acid) to generate thiazole-fused derivatives, a reactivity pathway unavailable to the corresponding carboxamide analog [1]. This differential reactivity was demonstrated in the synthesis of compounds 3–10, where the carbothioamide-derived hydrazine intermediate underwent smooth cyclization to form thiazole clubbed thieno[2,3-b]pyridine systems. In contrast, the analogous carboxamide (1a) reacts with carbon disulfide to yield pyridothienopyrimidines rather than thiazoles, confirming a divergent reaction outcome directly attributable to the functional group difference [2].

thieno[2,3-b]pyridine chemistry heterocyclic synthesis carbothioamide cyclization

Carbothioamide-Derived Thiazole Hybrids Exhibit Potent Broad-Spectrum Antimicrobial Activity vs. Reference Drugs

Derivatives synthesized from 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide exhibited antimicrobial IC₅₀ values that are lower than or comparable to those of clinical reference antibiotics. The most potent derivatives (compounds 8–10) demonstrated antimicrobial activity against S. aureus (IC₅₀ 18.9–24.3 µg/mL), E. coli (IC₅₀ 14.2–19.5 µg/mL), and antifungal activity against C. albicans (IC₅₀ 19.2–23.4 µg/mL) [1]. While the parent carbothioamide serves as an intermediate, the antimicrobial activity of its thiazole-clubbed derivatives validates the scaffold's ability to generate bioactive molecules with potencies approaching those of established antibiotics [1].

antimicrobial resistance thieno[2,3-b]pyridine hybrids thiazole antibacterial

Carbothioamide as a Key Intermediate in Next-Generation M4 PAM Chemotypes with Improved Drug-Like Properties

The 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide scaffold has been employed as a versatile intermediate in the development of structurally distinct tricyclic M4 positive allosteric modulators (PAMs) with improved pharmacological properties [1]. A 'tie-back' strategy applied to the related carboxamide core led to the discovery of two novel tricyclic cores (7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine and 2,4-dimethylthieno[2,3-b:5,4-c']dipyridine), both displaying low nanomolar potency against the human M4 receptor [1]. The carbothioamide intermediate provides access to sulfur-containing tricyclic variants not accessible via carboxamide chemistry, expanding the chemotype space for M4 PAM optimization. This is particularly critical as classical β-amino carboxamide M4 PAMs have been plagued by poor solubility, P-gp efflux, and species-dependent potency differences—limitations that the structurally distinct chemotypes derived from this scaffold aim to overcome [1].

muscarinic M4 PAM neurological disorders thieno[2,3-b]pyridine scaffold hopping

Functional Group Differentiation: Carbothioamide Offers Synthetic Advantages Over Carboxamide for Sulfur Heterocycle Construction

The carbothioamide functional group in 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide provides distinct synthetic advantages over the carboxamide analog in sulfur heterocycle construction. DFT calculations on carbothioamide-derived thieno[2,3-b]pyridine compounds revealed HOMO energies ranging from -4.85 to -5.52 eV and LUMO energies from -2.79 to -3.62 eV, with compound 10 showing the highest frontier molecular orbital values [1]. These electronic properties, conferred by the sulfur-containing functional group, modulate reactivity and are distinct from those of the oxygen-containing carboxamide analogs. The carbothioamide's thiocarbonyl group also enables specific transformations: reaction with carbon disulfide yields pyridothienopyrimidines 2a-d, while reaction with arylidene malononitriles or ethyl α-cyanocinnamate affords pyridothienopyrimidothiazines 5a-c [2].

sulfur heterocycles carbothioamide reactivity thienopyridine derivatives

Substituent Positioning: 4,6-Dimethyl Pattern Differentiates This Scaffold from Other Thienopyridine Regioisomers in Biological Activity

The 4,6-dimethyl substitution pattern on the thieno[2,3-b]pyridine core of the target compound represents a specific pharmacophoric arrangement that cannot be replicated by other regioisomers. In the M4 PAM field, the 3-amino-4,6-dimethylthieno[2,3-b]pyridine core (represented by compound 1 in the classical β-amino carboxamide pharmacophore series) is structurally distinct from the 5-amino-3,4-dimethylthieno[2,3-c]pyridazine core (compound 2), and both differ from tricyclic chemotypes (compounds 3–6) [1]. This regiospecific substitution pattern is essential for maintaining the spatial orientation of the pharmacophoric elements required for M4 receptor PAM activity. The carbothioamide variant retains this critical 4,6-dimethyl substitution pattern while introducing the sulfur-containing functional group, providing a unique combination of pharmacophoric geometry and synthetic reactivity not available in other thienopyridine regioisomers or substitution patterns [1].

regioisomer selectivity thieno[2,3-b]pyridine SAR M4 PAM pharmacophore

3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide: Evidence-Based Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Synthesis of Thiazole-Clubbed Antimicrobial Libraries

This compound is the optimal starting material for generating thiazole-clubbed thieno[2,3-b]pyridine libraries targeting antimicrobial-resistant pathogens. The carbothioamide group enables direct cyclization with chloroacetone, phenacyl chloride, and chloroacetic acid to form thiazole hybrids that demonstrated IC₅₀ values of 14.2–24.3 µg/mL against Gram-positive, Gram-negative, and fungal strains [1]. The carboxamide analog cannot undergo this transformation, making the carbothioamide irreplaceable for this synthetic route.

Neuroscience Drug Discovery: Development of Structurally Distinct M4 PAM Chemotypes

For research programs targeting muscarinic M4 receptor positive allosteric modulators, this carbothioamide intermediate provides access to sulfur-containing tricyclic chemotypes that overcome the solubility and P-gp efflux limitations of classical β-amino carboxamide PAMs (e.g., VU0152099, EC₅₀ = 403 nM) [2]. The 4,6-dimethyl substitution pattern is essential for pharmacophore geometry, and the carbothioamide group enables synthetic transformations not possible with the carboxamide core.

Anticancer Agent Synthesis: Intermediate for Pyridothienopyrimidine-Based Kinase Inhibitors

The carbothioamide group serves as a precursor for constructing pyridothienopyrimidine derivatives with anticancer activity. Related 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives have demonstrated EGFR kinase inhibition with IC₅₀ values of 7.27–17.29 nM, surpassing erlotinib (IC₅₀ = 27.01 nM) [3]. The carbothioamide analog provides an alternative synthetic entry point for generating sulfur-containing variants of these kinase inhibitor scaffolds, expanding the accessible chemical space for anticancer drug discovery.

Agricultural Biotechnology: Precursor for Herbicide Antidote Development

N-acylated derivatives of 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamides have demonstrated antidote activity against 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide toxicity in sunflower, as disclosed in patent RU2475490C1 [4]. The carbothioamide analog represents a structurally related precursor that may enable the development of novel sulfur-containing antidote candidates with potentially differentiated physicochemical and biological properties for crop protection applications.

Quote Request

Request a Quote for 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.